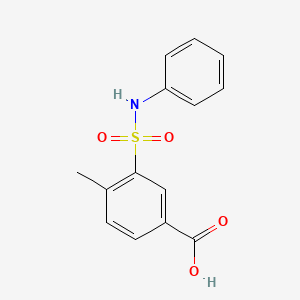

4-methyl-3-(phenylsulfamoyl)benzoic Acid

Description

Nomenclature and Structural Representation in Scientific Literature

The systematic naming and various identifiers for 4-methyl-3-(phenylsulfamoyl)benzoic acid are crucial for its unambiguous identification in scientific literature and databases. The compound is recognized by its IUPAC name and, more commonly in research and commercial settings, by its CAS (Chemical Abstracts Service) Registry Number.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 104941-61-9 molcore.com |

| Molecular Formula | C₁₄H₁₃NO₄S molcore.com |

| Synonyms | 3-(anilinosulfonyl)-4-methylbenzoic acid |

The structural formula of this compound reveals a benzoic acid backbone, with a methyl group at the fourth position and a phenylsulfamoyl group at the third position relative to the carboxyl group. This specific arrangement of substituents is critical to its chemical properties and reactivity.

Table 2: Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Benzene (B151609) Ring |

| Primary Functional Group | Carboxylic Acid (-COOH) |

| Secondary Functional Groups | Methyl (-CH₃), Phenylsulfamoyl (-SO₂NHPh) |

Historical Context and Initial Discovery in Research

While specific details regarding the initial discovery and first synthesis of this compound are not extensively documented in readily available scientific literature, its existence is rooted in the broader history of its constituent chemical classes: benzoic acid and sulfonamides.

Benzoic acid itself was discovered in the 16th century, and its structure was determined in 1832. The sulfonamide functional group became prominent in the early 20th century with the discovery of its antibacterial properties. The synthesis of specific derivatives like this compound likely emerged from systematic explorations within medicinal chemistry to create novel compounds with potential biological activities by combining these well-established pharmacophores.

Significance within Specific Chemical Classes

The chemical character of this compound is defined by the interplay of its benzoic acid and sulfonamide moieties.

Benzoic Acid Derivatives : As a derivative of benzoic acid, this compound shares properties with a class of molecules widely used as precursors in the synthesis of a vast number of organic substances. The carboxylic acid group is a key site for reactions such as esterification and amidation, and it also influences the molecule's acidity and solubility.

Sulfonamides : The sulfonamide group (-SO₂NH-) is a critical functional group in medicinal chemistry, famously present in sulfa drugs, which were among the first successful antibacterial agents. nih.gov This group is known to act as an isostere for carboxylic acids in some biological contexts and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. researchgate.netresearchgate.net The presence of the phenylsulfamoyl group in this compound suggests its potential to interact with biological targets in a manner similar to other sulfonamide-containing compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(phenylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-7-8-11(14(16)17)9-13(10)20(18,19)15-12-5-3-2-4-6-12/h2-9,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNAPOSJPGMQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249829 | |

| Record name | 4-Methyl-3-[(phenylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104941-61-9 | |

| Record name | 4-Methyl-3-[(phenylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104941-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-[(phenylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 3 Phenylsulfamoyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-methyl-3-(phenylsulfamoyl)benzoic acid reveals two primary disconnection points, leading to logical and synthetically feasible starting materials. The most apparent disconnection is at the sulfonamide bond (C-S), which simplifies the molecule into two key synthons: an aniline (B41778) or a derivative and a substituted benzoic acid containing a sulfonyl chloride.

A second key disconnection can be made at the carbon-sulfur bond of the benzoic acid ring, which would involve the introduction of the sulfonyl group onto the aromatic ring at a later stage. However, the disconnection of the sulfonamide bond is generally more direct.

Based on the primary disconnection strategy, the retrosynthesis can be envisioned as follows:

Target Molecule: this compound

Disconnection 1 (Sulfonamide Bond): This leads to aniline and 3-chlorosulfonyl-4-methylbenzoic acid.

Disconnection 2 (C-S Bond on Benzoic Acid): This would lead to 4-methylbenzoic acid (p-toluic acid) which would then need to be sulfonated and subsequently chlorinated.

Disconnection 3 (Functional Group Interconversion): The amino group on a precursor like 3-amino-4-methylbenzoic acid can be converted to a sulfonyl chloride via a Sandmeyer-type reaction.

This analysis suggests that readily available starting materials such as p-toluic acid or 3-amino-4-methylbenzoic acid can serve as excellent precursors for the synthesis of the target molecule.

Multi-step Synthetic Pathways and Their Optimizations

Based on the retrosynthetic analysis, a plausible multi-step synthetic pathway starting from p-toluic acid is outlined below. This pathway involves the introduction of the sulfonyl group followed by the formation of the sulfonamide linkage.

Pathway 1: From p-Toluic Acid

Chlorosulfonylation of p-Toluic Acid: The first step involves the direct introduction of a chlorosulfonyl group onto the 4-methylbenzoic acid (p-toluic acid) ring. This is typically achieved by reacting p-toluic acid with an excess of chlorosulfonic acid. The methyl group is an ortho-, para-director; however, due to steric hindrance from the methyl and carboxylic acid groups, the sulfonation occurs predominantly at the meta-position to the carboxylic acid and ortho to the methyl group.

Reaction: 4-methylbenzoic acid + ClSO₃H → 3-(chlorosulfonyl)-4-methylbenzoic acid

Conditions: The reaction is typically carried out at elevated temperatures.

Sulfonamide Bond Formation: The resulting 3-(chlorosulfonyl)-4-methylbenzoic acid is then reacted with aniline in the presence of a base to form the desired sulfonamide bond. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

Reaction: 3-(chlorosulfonyl)-4-methylbenzoic acid + Aniline + Base → this compound + Base·HCl

Base: Pyridine or triethylamine (B128534) are commonly used.

Pathway 2: From 3-Amino-4-methylbenzoic Acid

An alternative route begins with 3-amino-4-methylbenzoic acid, which can be synthesized from p-toluic acid by nitration followed by reduction.

Diazotization: The amino group of 3-amino-4-methylbenzoic acid is converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

Reaction: 3-amino-4-methylbenzoic acid + NaNO₂ + 2HCl → 3-carboxy-6-methylbenzenediazonium chloride + NaCl + 2H₂O

Sulfonyl Chloride Formation (Sandmeyer-type reaction): The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.

Reaction: 3-carboxy-6-methylbenzenediazonium chloride + SO₂ (in the presence of CuCl) → 3-(chlorosulfonyl)-4-methylbenzoic acid + N₂

Sulfonamide Bond Formation: This step is identical to the final step in Pathway 1, where the synthesized 3-(chlorosulfonyl)-4-methylbenzoic acid is reacted with aniline.

Sulfonamide Bond Formation Techniques

The formation of the sulfonamide bond is a critical step in the synthesis. The classical method involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.org This reaction is generally high-yielding and proceeds under mild conditions.

| Reagents | Base | Solvent | Temperature | Yield |

| 3-(chlorosulfonyl)-4-methylbenzoic acid, Aniline | Pyridine | Dichloromethane (B109758) | Room Temperature | High |

| 3-(chlorosulfonyl)-4-methylbenzoic acid, Aniline | Triethylamine | Tetrahydrofuran | 0 °C to Room Temperature | High |

Recent advancements have explored alternative methods to avoid the use of sulfonyl chlorides, which can be toxic. These include the coupling of sulfonic acids or their salts directly with amines under microwave irradiation, which can lead to shorter reaction times and good functional group tolerance.

Carboxylic Acid Functionalization Strategies

While the carboxylic acid group in the target molecule is often desired, its presence can sometimes interfere with certain reactions. In such cases, protection strategies may be employed. The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) prior to the sulfonation or sulfonamide formation steps. The ester group can then be hydrolyzed back to the carboxylic acid in the final step.

For instance, methyl p-toluate (B1214165) can be used as the starting material. After the formation of the sulfonamide, the methyl ester can be hydrolyzed using aqueous base followed by acidification.

Methyl Group Introduction Methodologies

In the context of this synthesis, the methyl group is already present in the starting material, p-toluic acid. However, if one were to synthesize substituted analogues, various methods for introducing a methyl group onto an aromatic ring are available. The Friedel-Crafts alkylation is a classic method, using a methyl halide (e.g., methyl chloride or iodide) and a Lewis acid catalyst (e.g., AlCl₃). It's important to note that the directing effects of existing substituents on the ring will determine the position of the incoming methyl group. rsc.org

Catalytic Approaches in Synthesis

Modern organic synthesis emphasizes the use of catalytic methods to improve efficiency and reduce waste. In the synthesis of this compound, catalytic approaches can be applied, particularly in the formation of the sulfonamide bond.

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation. For instance, palladium- or copper-catalyzed coupling of aryl halides or triflates with sulfonamides can provide an alternative to the classical sulfonyl chloride chemistry. thieme-connect.com While not a direct application to the primary proposed pathway, if a precursor such as 3-bromo-4-methylbenzoic acid were used, a catalytic amidation with phenylsulfonamide could be envisioned.

Iron and copper catalysis have also been explored for the synthesis of diaryl sulfonamides. thieme.de These earth-abundant metals offer a more sustainable alternative to precious metals like palladium.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com Several aspects of the synthesis of this compound can be optimized to align with these principles.

Atom Economy: The chosen synthetic route should maximize the incorporation of all materials used in the process into the final product. The proposed pathways generally have good atom economy, with the main byproducts being simple inorganic salts.

Use of Safer Solvents: Traditional organic solvents like dichloromethane can be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) or even water, where applicable. rsc.org For example, sulfonamide synthesis has been demonstrated in aqueous media under dynamic pH control, eliminating the need for organic bases and simplifying product isolation. rsc.org

Energy Efficiency: Employing microwave irradiation for the sulfonamide bond formation can significantly reduce reaction times and energy consumption compared to conventional heating.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled. The development of efficient and recyclable catalysts for sulfonamide synthesis is an active area of research. acs.org

Mechanochemistry: A solvent-free mechanochemical approach for the synthesis of sulfonamides has been reported, which involves a one-pot, double-step procedure mediated by solid sodium hypochlorite. rsc.org This method avoids the use of bulk solvents and can be more energy-efficient. rsc.org

By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally benign and sustainable.

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and ensuring the high purity of this compound are critical for its potential applications. Several techniques can be employed throughout the synthetic process to achieve these goals, drawing from established methods for sulfonamide synthesis and purification.

Yield Optimization:

A systematic approach to yield optimization involves the careful control of reaction parameters. Response surface methodology (RSM) has been successfully used to identify the ideal reaction conditions for sulfonamide synthesis, including base equivalence and temperature tandfonline.com. For the reaction between 3-(chlorosulfonyl)-4-methylbenzoic acid and aniline, a similar optimization of base type and stoichiometry, reaction temperature, and reaction time could significantly improve the yield. The use of lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base has been shown to lead to excellent yields of sulfonamides in short reaction times under mild conditions tandfonline.com. Another approach to consider is the use of "click" chemistry, specifically Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which has been optimized for the synthesis of sulfamides and could potentially be adapted for sulfonamide synthesis, offering high efficiency and yields researchgate.net.

| Parameter | Technique/Reagent | Potential Outcome | Reference |

| Reaction Conditions | Response Surface Methodology (RSM) | Identification of optimal temperature, time, and reagent stoichiometry | tandfonline.com |

| Base | Lithium Hydroxide Monohydrate (LiOH·H₂O) | High yields, short reaction times, mild conditions | tandfonline.com |

| Coupling Chemistry | Sulfur(VI) Fluoride Exchange (SuFEx) | High efficiency and yields | researchgate.net |

Purity Enhancement:

Achieving high purity of the final compound necessitates effective purification strategies to remove unreacted starting materials, byproducts, and other impurities. A combination of techniques is often employed.

Extraction: Liquid-liquid extraction is a fundamental technique to separate the product from the reaction mixture based on its solubility properties acgpubs.org. For an acidic compound like this compound, extractions with aqueous base and subsequent acidification can be a powerful purification step.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a highly effective method for purifying solid compounds. A patented process for the purification of sulfathiazole, a sulfonamide, highlights the importance of solvent composition and temperature control to obtain a product with desirable physical properties google.com.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. Various chromatographic methods, including those with different stationary and mobile phases, can be developed to achieve high purity oup.com.

QuEChERS and Solid-Phase Extraction (SPE): For complex matrices, more advanced techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE) can be utilized for sample cleanup and purification. These methods have been successfully applied to the analysis of sulfonamides in various samples acgpubs.orgrsc.org.

Supercritical Fluid Extraction (SFE): SFE is a green purification technique that uses supercritical fluids, such as carbon dioxide, as the extraction solvent. It has been used for the isolation of sulfonamides and can offer advantages in terms of reduced solvent consumption and milder conditions oup.com.

| Technique | Principle | Application for this compound | Reference |

| Liquid-Liquid Extraction | Differential solubility | Separation from non-acidic impurities and byproducts | acgpubs.org |

| Recrystallization | Solubility differences at varying temperatures | Final purification of the solid product | google.com |

| Column Chromatography | Differential adsorption | Separation of closely related impurities | oup.com |

| QuEChERS/SPE | Solid-phase extraction | Cleanup of crude reaction mixtures | acgpubs.orgrsc.org |

| Supercritical Fluid Extraction | Extraction with supercritical fluids | Green purification alternative | oup.com |

Synthesis of Isotopically Labeled Analogues for Research Purposes

Isotopically labeled analogues of this compound are invaluable tools for a variety of research applications, including metabolic studies, mechanistic investigations, and as internal standards in quantitative analysis. Several strategies can be employed to introduce stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) or radioisotopes (e.g., ¹⁴C) into the molecule.

Labeling the Benzoic Acid Moiety:

The introduction of isotopes into the this compound backbone can be achieved by starting with an isotopically labeled precursor.

¹³C-Labeling: The synthesis can commence with ¹³C-labeled benzoic acid, which is commercially available medchemexpress.com. For example, starting with benzoic acid-¹³C₆ would result in a final product with a fully labeled phenyl ring in the benzoic acid portion. Specific labeling at the carboxyl group (¹³C=O) or the methyl group (¹³CH₃) could also be achieved by using appropriately labeled starting materials. Modern methods for carbon isotope labeling, including late-stage functionalization, offer a wide range of possibilities for introducing ¹¹C, ¹³C, or ¹⁴C into organic molecules .

Deuterium (B1214612) (²H) Labeling: Deuterium can be incorporated into the aromatic ring of the benzoic acid moiety through various methods, such as acid-catalyzed hydrogen-deuterium exchange or by using deuterated starting materials. Stable isotope-labeled 4-(dimethylamino)benzoic acid derivatives have been synthesized with deuterium enrichment for use in lipid analysis nih.govacs.org.

Labeling the Phenylsulfamoyl Moiety:

Isotopes can also be introduced into the N-phenyl portion of the sulfamoyl group.

¹³C- or ¹⁴C-Labeling: The synthesis of [phenyl-ring-¹³C]- or [phenyl-ring-¹⁴C]-labeled sulfonamides has been described, starting from commercially available labeled aniline nih.gov. This approach would involve reacting 3-(chlorosulfonyl)-4-methylbenzoic acid with the isotopically labeled aniline to produce the desired labeled final product.

¹⁵N-Labeling: To label the nitrogen atom of the sulfonamide, ¹⁵N-labeled aniline could be used as the starting material in the sulfonamide formation step.

Late-Stage Isotopic Labeling:

Recent advancements in synthetic methodology have enabled the late-stage introduction of isotopes into complex molecules, which can be more efficient than synthesizing the labeled compound from the very beginning.

¹⁸O-Labeling: A degradation-reconstruction pathway has been developed for the late-stage ¹⁸O labeling of primary sulfonamides. This method involves the deamination of the sulfonamide to a sulfinate intermediate, which is then isotopically enriched using H₂¹⁸O chemrxiv.orgchemrxiv.org. While this method is described for primary sulfonamides, its principles could potentially be adapted for secondary sulfonamides.

| Isotope | Position in Molecule | Synthetic Strategy | Reference |

| ¹³C | Benzoic acid ring | Start with ¹³C-labeled benzoic acid | medchemexpress.com |

| ¹³C | Phenyl ring of sulfamoyl group | Start with ¹³C-labeled aniline | nih.gov |

| ¹⁴C | Phenyl ring of sulfamoyl group | Start with ¹⁴C-labeled aniline | nih.gov |

| ²H | Benzoic acid ring | Use deuterated starting materials or H-D exchange | nih.govacs.org |

| ¹⁵N | Sulfonamide nitrogen | Start with ¹⁵N-labeled aniline | N/A |

| ¹⁸O | Sulfonyl group | Late-stage degradation-reconstruction of sulfonamide | chemrxiv.orgchemrxiv.org |

Chemical Reactivity and Derivatization Studies of 4 Methyl 3 Phenylsulfamoyl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation. These transformations are fundamental in modifying the molecule's polarity, solubility, and biological activity.

Esterification and Amidation Reactions

Esterification: The carboxylic acid functionality of 4-methyl-3-(phenylsulfamoyl)benzoic acid can be converted to its corresponding esters through various established methods. A common approach involves the Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.edu For instance, reaction with methanol (B129727) and a catalytic amount of sulfuric acid under reflux would yield methyl 4-methyl-3-(phenylsulfamoyl)benzoate. tcu.edu The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu Alternatively, solid acid catalysts, such as zirconium/titanium oxides, have been shown to effectively catalyze the esterification of benzoic acids with methanol, offering a more environmentally friendly and reusable catalytic system. mdpi.com

Amidation: The synthesis of amides from this compound can be achieved through several synthetic routes. One common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. researchgate.net Another approach is the direct condensation of the carboxylic acid with an amine using a coupling agent. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed for this purpose, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method has been successfully used in the synthesis of sulfamoyl-benzamide derivatives. nih.gov Furthermore, titanium(IV) chloride (TiCl₄) has been reported as an efficient mediator for the direct amidation of benzoic acids with a wide range of amines. nih.gov Boric acid has also been utilized as a catalyst for solvent-free amidation of carboxylic acids with urea. researchgate.net

Table 1: Representative Conditions for Esterification and Amidation of Benzoic Acids

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| Esterification | Methanol, concentrated H₂SO₄, reflux | Methyl Ester | tcu.edutcu.edu |

| Alcohol, Zr/Ti solid acid catalyst | Ester | mdpi.com | |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine | Amide | researchgate.net |

| Amine, EDC, DMAP | Amide | nih.gov | |

| Amine, TiCl₄, pyridine, 85 °C | Amide | nih.gov | |

| Urea, Boric acid, heat | Primary Amide | researchgate.net |

Decarboxylation Pathways

The removal of the carboxyl group from this compound can be accomplished under specific, often harsh, conditions. The decarboxylation of aromatic carboxylic acids is generally more difficult than their aliphatic counterparts and typically requires high temperatures or the presence of activating groups. nih.gov For unactivated benzoic acids, decarboxylation rates are low, often requiring temperatures around 400 °C. nist.gov The presence of electron-donating groups, particularly in the ortho or para positions, can facilitate decarboxylation. nist.gov

Reactions Involving the Sulfamoyl Group

The N-phenylsulfamoyl group (-SO₂NHPh) offers additional sites for chemical modification, including potential hydrolysis under certain conditions and reactions at the nitrogen atom.

Hydrolysis and Solvolysis Pathways

The sulfamoyl group is generally considered to be relatively stable to hydrolysis under neutral and moderately acidic or basic conditions. This stability is evident in synthetic procedures where other parts of the molecule are modified while the sulfamoyl group remains intact. nih.gov However, under more forcing conditions, cleavage of the sulfur-nitrogen bond can occur. The hydrolysis of related sulfamate (B1201201) esters has been studied, revealing different mechanisms depending on the pH. universityofgalway.iersc.org In acidic conditions, an associative Sₙ2(S) mechanism is proposed, where water acts as a nucleophile attacking the sulfur atom. universityofgalway.ie In neutral to moderately alkaline solutions, a dissociative E1cB mechanism involving the formation of an N-sulfonylamine intermediate is suggested. universityofgalway.iersc.org In strongly alkaline solutions, a dianionic species is formed, which then expels the aryloxide leaving group. universityofgalway.iersc.org While these studies are on sulfamate esters (R-O-SO₂NH₂), they provide insight into the potential mechanisms of S-N bond cleavage in sulfamoyl compounds under hydrolytic conditions.

Reactions at the Nitrogen Atom

The nitrogen atom of the sulfamoyl group possesses a lone pair of electrons and an acidic proton, making it a potential site for electrophilic attack and substitution. For instance, the nitrogen atom of sulfamoyl carboxylic acids can undergo benzoylation with benzoyl chloride in the presence of a base like sodium hydroxide (B78521). medcraveonline.comresearchgate.net This reaction results in the formation of an N-benzoyl derivative.

Alkylation at the nitrogen atom is also a plausible transformation. While direct studies on the alkylation of this compound are not available, the alkylation of N-substituted amides provides a relevant analogy. semanticscholar.org The reaction of the sulfamoyl group with alkylating agents, such as alkyl halides, would likely require a base to deprotonate the nitrogen, generating a more nucleophilic sulfonamidate anion. The regioselectivity of alkylation (N- vs. O-alkylation of the sulfamoyl group) would be influenced by the nature of the alkylating agent and the reaction conditions.

Electrophilic Aromatic Substitution on Phenyl and Benzene (B151609) Rings

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. masterorganicchemistry.comyoutube.com The regioselectivity of these reactions is directed by the combined electronic effects of the existing substituents on each ring.

On the benzoic acid ring, the substituents are a methyl group (-CH₃), a carboxylic acid group (-COOH), and a phenylsulfamoyl group (-SO₂NHPh).

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The phenylsulfamoyl group is also a deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl group.

On the phenyl ring of the phenylsulfamoyl group, the substituent is the sulfamoyl linkage (-NHSO₂-R). The nitrogen atom has a lone pair that can donate into the ring, suggesting an activating, ortho, para-directing effect. However, the strongly electron-withdrawing sulfonyl group will moderate this activation. Therefore, electrophilic substitution on this phenyl ring is anticipated to occur primarily at the ortho and para positions relative to the nitrogen atom.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Substituents | Directing Effect of Substituents | Predicted Position(s) of Attack |

| Benzoic Acid Ring | -CH₃ (at C4)-COOH (at C1)-SO₂NHPh (at C3) | -CH₃: ortho, para-directing-COOH: meta-directing-SO₂NHPh: meta-directing | C2, C6 |

| Phenyl Ring | -NHSO₂-R | ortho, para-directing | ortho and para positions |

Derivatization Strategies for Structure-Activity Relationship (SAR) Probes

To probe the structure-activity relationships (SAR) of this compound, systematic modifications of its core structure can be undertaken. These derivatization strategies aim to elucidate the role of each structural component in its biological activity.

Modifications of the Carboxylic Acid Group: The carboxylic acid is a primary site for derivatization. Standard esterification reactions with various alcohols can yield a library of esters, modulating the lipophilicity and steric bulk at this position. mdpi.com Furthermore, amidation with a range of primary and secondary amines can introduce diverse functional groups and potential new hydrogen bonding interactions. The reduction of the carboxylic acid to a primary alcohol or its conversion to an oxazole (B20620) or other bioisosteric replacements can also provide valuable SAR insights.

Substitution on the Aromatic Rings: Both the benzoic acid ring and the phenyl ring of the sulfamoyl group are amenable to electrophilic substitution reactions. However, the existing substituents will direct the position of new groups. For the benzoic acid ring, the methyl and sulfamoyl groups will influence the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation. On the phenylsulfamoyl moiety, the sulfonamide group is a deactivating, meta-directing group, which will guide the placement of additional substituents. Varying the electronic properties and size of these substituents can significantly impact the compound's activity. nih.gov

Modification of the Sulfonamide Linkage: The sulfonamide nitrogen offers a point for alkylation, although this can be challenging. N-alkylation would alter the hydrogen bonding capacity of the sulfonamide, which is often crucial for its biological function. Additionally, the synthesis of analogues with different aryl groups replacing the phenyl ring can explore the impact of various electronic and steric features in this region of the molecule. nih.gov

Table 1: Potential Derivatization Strategies for SAR Studies

| Modification Site | Reaction Type | Potential Derivatives | Purpose of Modification |

| Carboxylic Acid | Esterification | Methyl, ethyl, benzyl (B1604629) esters | Modulate lipophilicity and steric bulk |

| Amidation | Primary, secondary, cyclic amides | Introduce new hydrogen bond donors/acceptors | |

| Aromatic Rings | Electrophilic Substitution | Nitro, halo, acyl derivatives | Alter electronic properties and steric profile |

| Sulfonamide N-H | Alkylation | N-methyl, N-ethyl derivatives | Investigate the role of the N-H hydrogen bond |

| Phenylsulfamoyl Ring | Varied Substitution | Substituted phenyl rings | Explore electronic and steric requirements |

Prodrug-Oriented Derivatization (Focus on Chemical Strategy, not Efficacy/Clinical)

Prodrug strategies can be employed to modify the physicochemical properties of this compound, for instance, to enhance its membrane permeability or aqueous solubility. nih.gov These chemical modifications are designed to be cleaved in vivo to release the active parent compound.

Ester and Amide Prodrugs of the Carboxylic Acid: The carboxylic acid functionality is a common target for prodrug design. nih.gov Esterification with biocompatible alcohols can create ester prodrugs that are susceptible to in vivo hydrolysis by esterases. Similarly, the formation of N-acylamino acid or peptide conjugates can result in amide prodrugs that are recognized and cleaved by peptidases.

N-Acyl and N-Acyloxymethyl Prodrugs of the Sulfonamide: The sulfonamide moiety can also be targeted for prodrug derivatization. semanticscholar.org N-acylation can mask the acidic proton of the sulfonamide, and this acyl group can be designed for enzymatic or hydrolytic cleavage. A more sophisticated approach involves the synthesis of N-acyloxymethyl derivatives. These prodrugs are generally more labile and can undergo a cascade reaction to release the parent sulfonamide. semanticscholar.org

Table 2: Potential Prodrug Derivatization Strategies

| Prodrug Linkage | Functional Group Targeted | Example Prodrug Moiety | Anticipated Cleavage Mechanism |

| Ester | Carboxylic Acid | Ethyl ester | Esterase-mediated hydrolysis |

| Amide | Carboxylic Acid | Glycine amide | Amidase/Peptidase-mediated hydrolysis |

| N-Acyl | Sulfonamide | N-Acetyl | Amidase-mediated hydrolysis |

| N-Acyloxymethyl | Sulfonamide | N-(Pivaloyloxymethyl) | Esterase-mediated hydrolysis followed by spontaneous decomposition |

Cyclization and Rearrangement Studies

The strategic placement of functional groups in this compound and its derivatives can facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. researchgate.net

Intramolecular Friedel-Crafts Acylation: Activation of the carboxylic acid group, for example, by conversion to an acid chloride or through the use of a strong acid catalyst, could promote an intramolecular Friedel-Crafts acylation. Depending on the reaction conditions and the conformation of the molecule, this could potentially lead to the formation of a fused tricyclic system.

Sultam Formation: Derivatization of the phenyl ring of the phenylsulfamoyl group with an appropriate side chain could enable an intramolecular cyclization to form a sultam (a cyclic sulfonamide). For instance, introduction of an alkenyl group could allow for a radical or acid-catalyzed cyclization onto the sulfonamide nitrogen or the aromatic ring. acs.org

Pictet-Spengler Type Reactions: Introduction of an aminoethyl group onto the benzoic acid ring could set the stage for a Pictet-Spengler type reaction. Following activation of the carboxylic acid and amide formation with the aminoethyl group, subsequent acid-catalyzed cyclization could yield a tetracyclic isoindolone-fused system. rsc.org

Rearrangement Reactions: Under certain conditions, sulfonamides can undergo rearrangement reactions. For instance, the Smiles rearrangement could be a possibility if a suitable nucleophilic group is introduced in an appropriate position on the phenyl ring of the phenylsulfamoyl moiety.

Table 3: Potential Cyclization and Rearrangement Reactions

| Reaction Type | Required Precursor Modification | Potential Product Class |

| Intramolecular Friedel-Crafts Acylation | Activation of the carboxylic acid | Fused tricyclic ketone |

| Sultam Formation | Introduction of a reactive side chain on the phenylsulfamoyl ring | Benzothiazine dioxide derivatives |

| Pictet-Spengler Type Reaction | Introduction of an aminoethyl group on the benzoic acid ring | Tetracyclic isoindolone derivatives |

| Smiles Rearrangement | Introduction of a nucleophile on the phenylsulfamoyl ring | Diphenylamine derivatives |

Structure Activity Relationship Sar Investigations of 4 Methyl 3 Phenylsulfamoyl Benzoic Acid Analogues

Impact of Substitutions on the Phenyl Ring

The phenyl ring attached to the sulfamoyl nitrogen is a key area for modification to alter potency, selectivity, and pharmacokinetic properties. The nature, position, and size of substituents on this ring can dramatically influence biological activity through electronic and steric effects.

Research on related structures suggests that the presence of the aromatic ring is often crucial for activity. In some analogue series, replacing the phenyl ring with nonpolar aliphatic groups, whether small or bulky, has been shown to result in a complete loss of activity. nih.gov This indicates that a bi-aryl conformation, where two aromatic rings are present, may be essential for proper binding to the target. nih.gov

Furthermore, the pattern of substitution is important. Studies on similar scaffolds have found that a bis-substituted phenyl group can be a requirement for activity. nih.gov For instance, analogues with 2,5-dimethylphenyl substituents have demonstrated high potency in certain assays. nih.gov The introduction of different substituents can modulate the electronic properties of the ring. Electron-withdrawing groups (e.g., halogens like chlorine) or electron-donating groups (e.g., methoxy) can alter the pKa of the sulfonamide N-H group and influence hydrogen bonding potential. In some series of inhibitors, introducing a chlorine atom to the phenyl ring has been shown to increase inhibitory potency by a factor of three. researchgate.net

| Substituent (R) on Phenyl Ring | Position | General Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| -H (Unsubstituted) | - | Neutral | Baseline Activity |

| -CH₃ | para (4) | Electron-donating | May increase activity through hydrophobic interactions |

| -Cl | para (4) | Electron-withdrawing | Can significantly increase potency researchgate.net |

| -OCH₃ | para (4) | Electron-donating | May enhance binding through hydrogen bond acceptance |

| 2,5-di-CH₃ | ortho, meta | Electron-donating | Potentially necessary for activity in some scaffolds nih.gov |

| Aliphatic group (e.g., ethyl) | - | - | Likely abolishes activity nih.gov |

Influence of Modifications on the Sulfamoyl Bridge

The sulfamoyl bridge (-SO₂NH-) is a cornerstone of the molecular scaffold, acting as a rigid and polar linker that correctly orients the two aromatic systems. Its chemical features are often indispensable for biological activity. The sulfonamide group is a known zinc-binding group in metalloenzymes and a potent hydrogen bond donor and acceptor.

Key aspects of the sulfamoyl bridge's role include:

Hydrogen Bonding : The N-H group is a critical hydrogen bond donor. Its interaction with a hydrogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom in an amino acid residue) in a target protein's active site is often a primary driver of binding affinity.

N-Substitution : Modification of the sulfonamide nitrogen, for example through N-methylation, removes the hydrogen bond donor capability. Such a modification can lead to a significant decrease or complete loss of activity, underscoring the importance of the N-H proton. nih.gov

Bioisosteric Replacement : Replacing the sulfamoyl bridge with other linkers, such as a simple amide (-CONH-), has been shown to reduce biological activity in related sulphanilamides, highlighting the specific electronic and geometric properties of the sulfonamide group. pharmacy180.com

Oxygen Atoms : The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. They frequently form crucial interactions with protein backbone N-H groups or other hydrogen bond donors within the binding site. In some cases, these oxygens have been observed to form S=O···H-C interactions with aromatic residues like tyrosine and phenylalanine. acs.org

Modifications to this bridge are generally detrimental unless they preserve the key interaction points or improve properties without disrupting the essential binding conformation.

Role of the Carboxylic Acid Moiety in Activity Modulation

The carboxylic acid group on the benzoic acid ring is a highly polar, ionizable group that typically plays a vital role in the molecule's activity. At physiological pH, this group is predominantly deprotonated to form a carboxylate anion, making it a powerful center for ionic interactions and hydrogen bonding. Approximately 25% of all commercial pharmaceuticals contain a carboxylic acid group. wiley-vch.de

The primary roles of the carboxylic acid moiety include:

Ionic Interactions : The negatively charged carboxylate can form strong salt bridges with positively charged amino acid residues in a receptor or enzyme active site, such as arginine, lysine, or histidine. pharmacy180.com

Hydrogen Bonding : The carboxyl group can act as both a hydrogen bond donor (through its -OH) and a potent hydrogen bond acceptor (through both of its oxygen atoms).

Solubility : Its presence generally increases the aqueous solubility of the compound.

SAR studies on related compounds have shown that this group is often essential. nih.gov Modification or replacement typically leads to a significant loss of potency. For example, converting the carboxylic acid to its corresponding sodium salt (sodium benzoate) has been shown to slightly decrease inhibitory activity in some cases. nih.gov Esterification to a methyl ester, a common prodrug strategy, would neutralize the charge and remove the hydrogen bond donating ability, which could abolish activity until the ester is hydrolyzed back to the acid in vivo. researchgate.net

Bioisosteric replacement is a key strategy for modulating the properties of the carboxylic acid group while retaining its essential binding function. A common and often successful bioisostere is the tetrazole ring. wiley-vch.deresearchgate.net The tetrazole moiety is acidic, with a pKa similar to that of a carboxylic acid, and its planar, aromatic nature allows it to mimic the charge distribution and hydrogen bonding capabilities of the carboxylate. researchgate.net

| Modification of Carboxylic Acid (-COOH) | Properties of New Group | General Impact on In Vitro Activity |

|---|---|---|

| Ester (-COOCH₃) | Neutral, H-bond acceptor only | Significant decrease or loss of activity researchgate.net |

| Amide (-CONH₂) | Neutral, H-bond donor/acceptor | Significant decrease or loss of activity |

| Tetrazole | Acidic, anionic, H-bond donor/acceptor | Activity often retained or slightly modified nih.govresearchgate.net |

| Hydroxamic Acid (-CONHOH) | Acidic, potent metal chelator | Activity may be retained or enhanced nih.gov |

Stereochemical Considerations and Enantiomeric Purity in SAR

The parent compound, 4-methyl-3-(phenylsulfamoyl)benzoic acid, is achiral and does not have any stereocenters. However, stereochemistry becomes a critical consideration when modifications are introduced that create a chiral center in its analogues. Biological systems, such as enzymes and receptors, are inherently chiral, and as a result, they often interact differently with the two enantiomers of a chiral drug molecule.

The introduction of a chiral center can occur through various modifications, for instance:

Adding a substituent to the methyl group on the benzoic acid ring (e.g., -CH(OH)R).

Introducing a chiral substituent on the phenyl ring.

Modifying the sulfamoyl bridge in a way that creates stereoisomerism.

When a chiral center is present, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). In some cases, the distomer may be completely inactive or even contribute to off-target effects. For example, in the development of related STAT3 inhibitors, analogues with an (R)-configuration at a newly introduced chiral center showed improved inhibitory activity and selectivity compared to their (S)-counterparts. nih.gov

Therefore, if any analogue of this compound is designed to be chiral, the synthesis of single enantiomers and their separate biological evaluation is a crucial step in the SAR investigation. This ensures that the observed activity is attributed to the correct stereoisomer and allows for the development of a more potent and selective agent.

Conformational Analysis and Its Relevance to Biological Interaction

Computational and experimental studies on related sulfonamides have shown that these molecules can adopt several low-energy conformations. nih.gov However, it is widely accepted that only one specific "bioactive conformation" is responsible for the interaction with the biological target. The molecule must adopt this particular shape to fit optimally into the binding pocket of a receptor or enzyme.

The conformation is influenced by several factors:

Intramolecular Interactions : Steric hindrance or favorable interactions between substituents on the two rings can favor certain rotational angles. For example, a bulky ortho-substituent on the phenyl ring could restrict rotation and lock the molecule into a specific conformation.

Crystal Packing Forces : In the solid state, intermolecular forces can influence the observed conformation, which may or may not be the same as the bioactive conformation in solution. researchgate.net

Binding Site Environment : The ultimate bioactive conformation is the one adopted upon binding, which is stabilized by multiple interactions with the protein target.

Understanding the preferred conformations and the energy barriers between them is vital for rational drug design. By designing analogues that are pre-organized into the bioactive conformation, it is possible to reduce the entropic penalty of binding and thereby increase affinity and potency.

Investigations into Biological Activity Mechanisms in Vitro and in Silico

Target Identification and Validation Methodologies

There is no available information identifying the biological targets of 4-methyl-3-(phenylsulfamoyl)benzoic acid.

Enzyme Inhibition Kinetics and Mechanisms

No studies detailing the enzyme inhibition kinetics or mechanisms of this compound have been found.

Receptor Binding Studies and Ligand-Receptor Interactions

There is no published research on the receptor binding properties or ligand-receptor interactions of this compound.

Cellular Assays for Mechanistic Elucidation (Excluding Efficacy/Toxicity)

Information from cellular assays aimed at elucidating the mechanism of action for this compound is not available.

Pharmacodynamic Modeling in Pre-clinical in vitro Systems

No data on the in vitro pharmacodynamic modeling of this compound has been reported.

Molecular Pathways Modulated by the Compound

There is no evidence to suggest which, if any, molecular pathways are modulated by this compound.

Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)

Specific studies on the interaction of this compound with proteins, nucleic acids, or other biomolecules are not available in the scientific literature.

Theoretical and Computational Studies of 4 Methyl 3 Phenylsulfamoyl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For 4-methyl-3-(phenylsulfamoyl)benzoic acid, DFT methods, often employing basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and predict a wide range of properties. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and kinetic stability. researchgate.net

In this compound, the HOMO is typically localized on the electron-rich phenylsulfamoyl moiety, which can act as the primary electron donor. Conversely, the LUMO is often distributed across the benzoic acid portion, particularly the carboxyl group, which serves as the electron-accepting site. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

Note: Values are representative and depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting how a molecule will interact with other chemical species. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, MEP analysis reveals:

Negative Potential (Red/Yellow): These regions are concentrated around the oxygen atoms of the carboxyl and sulfonyl groups. They indicate electron-rich areas susceptible to electrophilic attack and are primary sites for hydrogen bonding.

Positive Potential (Blue): These areas are located around the hydrogen atoms of the carboxylic acid and the N-H group of the sulfonamide. These electron-deficient sites are prone to nucleophilic attack. researchgate.net

This distribution of charge is crucial for understanding non-covalent interactions, molecular recognition, and the molecule's binding affinity to biological targets.

Quantum chemical methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental data. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govnih.gov Predictions for this compound would show distinct signals for the methyl protons, aromatic protons on both rings, the acidic proton of the carboxyl group, and the N-H proton. rsc.orgchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Carboxyl (COOH) | ~13.0 | ~168.0 |

| Methyl (CH₃) | ~2.4 | ~21.5 |

| Aromatic (C-H) | 7.3 - 8.2 | 125.0 - 145.0 |

Note: Shifts are relative to TMS and can vary with solvent. rsc.orgchemicalbook.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to different functional groups. researchgate.net For this molecule, characteristic predicted peaks would include O-H stretching from the carboxylic acid (~3500 cm⁻¹), N-H stretching from the sulfonamide (~3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and asymmetric/symmetric S=O stretching from the sulfonyl group (~1350 and 1160 cm⁻¹, respectively). nist.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max). nih.govresearchgate.net The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide information on a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior and conformational flexibility over time. researchgate.net For this compound, MD simulations can explore the rotational freedom around the C-S and S-N bonds of the sulfonamide bridge. This analysis helps identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or solvated in water). Key parameters such as root-mean-square deviation (RMSD) and radius of gyration are monitored to assess conformational stability.

Docking and Molecular Recognition Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is essential for identifying potential biological targets and understanding the molecular basis of the ligand's activity.

Derivatives of phenylsulfamoyl benzoic acid have been identified as inhibitors of specific enzymes. nih.govresearchgate.net Based on its structure, this compound could be docked into the active sites of targets such as:

Carbonic Anhydrases: These enzymes are common targets for sulfonamide-containing compounds.

Endoplasmic Reticulum Aminopeptidase (B13392206) 2 (ERAP2): Phenylsulfamoyl benzoic acid derivatives have been shown to inhibit this enzyme, which is involved in immune responses. nih.govresearchgate.net

Cathepsins: These proteases are potential targets for benzoic acid derivatives. nih.gov

Docking studies would involve placing the molecule into the binding pocket of the target protein and calculating a binding affinity score. The analysis would also reveal key interactions, such as hydrogen bonds between the sulfonyl or carboxyl oxygens and amino acid residues in the active site.

Table 3: Representative Molecular Docking Results

| Target Protein | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Carbonic Anhydrase II | 3FFP | -9.2 | His94, His96, Thr199 |

Note: Data are hypothetical examples based on studies of similar compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org A QSAR model for derivatives of this compound would involve:

Dataset Generation: Synthesizing a library of analogs with variations at different positions (e.g., on the phenyl rings).

Descriptor Calculation: Calculating various molecular descriptors for each analog, such as hydrophobicity (LogP), electronic properties (Hammett constants), and steric parameters (molar refractivity). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that correlates the descriptors with the measured biological activity (e.g., IC₅₀). isef.net

A resulting QSAR model might take the form: log(1/IC₅₀) = a(LogP) - b(MolarRefractivity) + c(ElectronicParameter) + d

Such models are valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that are most important for biological activity. nih.govnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions in silico (Excluding Human Data)

A comprehensive search of scientific literature and chemical databases reveals a lack of specific in silico studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. While computational ADME predictions are a common practice in modern drug discovery and chemical safety assessment, specific data sets and research findings for this particular compound are not publicly available.

Generally, in silico ADME predictions for a molecule like this compound would involve the use of various computational models. These models predict a range of pharmacokinetic properties based on the molecule's structure. Key parameters typically evaluated include, but are not limited to:

Solubility: Predictions of aqueous solubility are crucial as they influence absorption.

Lipophilicity (LogP): This parameter affects how the compound distributes between aqueous and lipid environments in the body, influencing absorption and distribution.

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood can affect its distribution and availability to target tissues.

Blood-Brain Barrier Permeability: This prediction assesses the likelihood of the compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition/Metabolism: Models predict which CYP enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, leading to potential drug-drug interactions.

Human Intestinal Absorption (HIA): This predicts the extent to which the compound will be absorbed from the gut into the bloodstream.

Without specific studies on this compound, it is not possible to provide a detailed data table of its predicted ADME properties. Research on structurally similar compounds can sometimes offer insights, but direct extrapolation is not scientifically rigorous.

Reaction Mechanism Elucidation Through Computational Methods

There is currently no publicly available research that employs computational methods to elucidate the reaction mechanisms involving this compound. Such studies would typically use quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathways for its synthesis or metabolic degradation.

Computational elucidation of a reaction mechanism for a compound like this compound could, for example, investigate:

Metabolic Pathways: Computational models could predict the most likely sites of metabolism on the molecule. For instance, potential hydroxylation of the aromatic rings, N-dealkylation, or conjugation reactions could be modeled to identify the most energetically favorable metabolic pathways and the resulting metabolites.

As no specific computational studies on the reaction mechanisms of this compound have been published, a detailed discussion or presentation of research findings in this area is not possible.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Methyl 3 Phenylsulfamoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

1H, 13C, and 15N NMR Data Analysis

No specific ¹H, ¹³C, or ¹⁵N NMR data for 4-methyl-3-(phenylsulfamoyl)benzoic acid has been found in the searched resources.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Information regarding the application of 2D NMR techniques for the structural elucidation of this compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data to confirm the elemental composition and exact mass of this compound is not publicly available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

No studies detailing the fragmentation pathways of this compound using tandem mass spectrometry were identified.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Detailed experimental IR and Raman spectra, which are crucial for identifying the characteristic vibrational modes of the functional groups present in this compound, could not be sourced.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the primary chromophores are its two aromatic rings—the tolyl group and the phenyl group of the sulfamoyl moiety. These systems are rich in π-electrons, giving rise to characteristic π→π* transitions when exposed to ultraviolet radiation.

The absorption spectrum is expected to be influenced by the various substituents attached to the benzene (B151609) rings. The carboxylic acid (-COOH) and the sulfamoyl (-SO₂NHPh) groups act as chromophores and, along with the methyl (-CH₃) group, function as auxochromes that can modify the absorption maxima (λmax) and molar absorptivity (ε). Typically, such compounds exhibit strong absorption bands in the UV region, often between 200 and 300 nm. The exact position and intensity of these bands are sensitive to the solvent used, as solvent polarity can stabilize the ground or excited states to different extents, leading to solvatochromic shifts.

While experimentally determined spectra for this specific molecule are not publicly available, a hypothetical data table based on typical values for substituted benzoic acids is presented below for illustrative purposes.

Table 1: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value | Transition Type |

|---|---|---|

| λmax 1 | ~230-250 nm | π→π* (Benzene E2 band) |

| λmax 2 | ~270-290 nm | π→π* (Benzene B band) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

A single-crystal X-ray diffraction study would reveal the spatial orientation of the phenylsulfamoyl group relative to the methylbenzoic acid moiety. Of particular interest would be the torsion angles defining the conformation around the S-N and S-C bonds. Furthermore, this analysis would elucidate the hydrogen bonding networks that are expected to dominate the crystal packing. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form centrosymmetric dimers with neighboring molecules through O-H···O interactions. The N-H group of the sulfonamide can also participate as a hydrogen bond donor, potentially interacting with the sulfonyl or carboxyl oxygen atoms of adjacent molecules, creating a stable, three-dimensional supramolecular architecture.

Although a crystal structure for this specific compound has not been reported, Table 2 illustrates the type of crystallographic data that would be obtained from such an analysis.

Table 2: Illustrative Crystallographic Data for a Molecular Crystal

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Molecules per unit cell |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for assessing the purity of this compound and for its separation from impurities or related compounds. Various techniques are applicable, each suited for different aspects of analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for determining the purity of non-volatile organic compounds like this compound. A robust method would typically be developed using a C18 stationary phase, which separates compounds based on their hydrophobicity.

Given the acidic nature of the molecule, the mobile phase would need to be acidified to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape and reproducible retention. A gradient elution, starting with a higher percentage of aqueous phase and increasing the organic solvent concentration over time, would be effective for separating the main compound from potential impurities of varying polarities. UV detection is ideal due to the strong absorbance of the aromatic rings. wu.ac.thwu.ac.th

Table 3: Plausible RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility and high polarity stemming from the carboxylic acid and N-H functionalities, this compound cannot be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS). However, it can be made amenable to GC-MS analysis through chemical derivatization, which converts the polar functional groups into more volatile, thermally stable ones.

A common approach is silylation, where both the acidic proton of the carboxyl group and the proton on the sulfonamide nitrogen are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as (trimethylsilyl)diazomethane (TMSD) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. nih.gov Another strategy involves derivatization with pentafluorobenzyl (PFB) bromide. nih.gov

Once derivatized, the compound can be separated on a standard nonpolar GC column and detected by mass spectrometry. The resulting mass spectrum would provide structural confirmation through its unique fragmentation pattern, which would likely involve the loss of methyl groups from the silicon atom (m/z -15) and characteristic cleavages around the sulfonamide bond.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) offers a powerful alternative to both HPLC and GC, combining high efficiency with reduced analysis time and lower consumption of organic solvents. This technique is particularly well-suited for the analysis and purification of sulfonamides. nih.govsouthampton.ac.uk

In SFC, supercritical carbon dioxide is used as the main mobile phase, often modified with a small amount of a polar organic solvent such as methanol (B129727) to modulate analyte retention. The separation would be performed on a packed column, with stationary phases like silica (B1680970) or amino-bonded silica being effective for polar compounds. nih.gov The acidic nature of this compound means that its retention would be sensitive to the type and concentration of the modifier. SFC can be readily coupled with mass spectrometry, providing both separation and identification capabilities.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimental values obtained from a CHNS analyzer are compared against the theoretically calculated percentages based on the compound's molecular formula, C₁₄H₁₃NO₄S. A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and elemental composition.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 57.72 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 4.50 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.81 |

| Oxygen | O | 15.999 | 4 | 63.996 | 21.97 |

| Sulfur | S | 32.06 | 1 | 32.060 | 11.01 |

| Total | | | | 291.321 | 100.00 |

Future Research Trajectories and Unexplored Avenues for 4 Methyl 3 Phenylsulfamoyl Benzoic Acid

Development of Novel Synthetic Pathways

The ability to generate a diverse library of derivatives is fundamental to exploring the full potential of the 4-methyl-3-(phenylsulfamoyl)benzoic acid scaffold. While initial synthetic routes exist, future research should focus on developing more efficient, versatile, and environmentally benign pathways.

Key areas for exploration include:

Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis could significantly reduce reaction times and improve yields for the core structure and its analogs. This technique has been successfully applied to generate derivatives of other complex heterocyclic compounds like 1,3,4-oxadiazoles. openmedicinalchemistryjournal.com

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control. Developing a flow-based synthesis for this compound and its derivatives would enable rapid library generation for screening purposes.

Catalytic Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, could be employed to modify the aromatic rings of the core structure. For instance, Suzuki cross-couplings have been used to synthesize biphenyls from bromo-substituted benzoic acid esters, a strategy that could be adapted to create novel analogs. nih.gov

Condensation and Cyclization Reactions: The carboxylic acid and sulfonamide moieties serve as versatile handles for further chemical modification. Condensation reactions with hydrazides could lead to the formation of heterocyclic derivatives like oxadiazoles, while reactions with aminobenzoic acids in the presence of suitable catalysts could yield more complex polycyclic structures. openmedicinalchemistryjournal.comresearchgate.net The synthesis of pyrazole-derived hydrazones from benzoic acid precursors also highlights a potential pathway for creating novel derivatives. nih.gov

These advanced synthetic approaches will be crucial for systematically modifying the scaffold to probe structure-activity relationships in various applications.

Discovery of Unanticipated Biological Activities Through High-Throughput Screening (HTS) of Derivatives

The structural motifs within this compound are present in various biologically active molecules, suggesting that its derivatives could possess significant and potentially unexpected therapeutic properties. A systematic exploration using high-throughput screening (HTS) is a logical next step.

An HTS-driven approach would involve:

Library Synthesis: Generation of a diverse chemical library based on the novel synthetic pathways outlined in section 8.1.

Assay Development: Screening this library against a wide array of biological targets.

Research indicates that structurally related compounds exhibit a range of biological effects, providing a strong rationale for this approach. For example, derivatives of phenylsulfamoyl benzoic acid and 3-sulfonamido benzoic acid have been identified as potent inhibitors of enzymes like endoplasmic reticulum aminopeptidase (B13392206) 2 (ERAP2) and as antagonists for receptors such as the P2Y14 receptor, which is a target for inflammatory diseases. researchgate.netnih.govnih.gov Furthermore, HTS has successfully identified 4-(phenylsulfamoyl)phenylacetamide compounds as positive allosteric modulators for the mGlu4 receptor. nih.gov Derivatives of benzoic acid have also shown promise as potent antibacterial agents against drug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. nih.govmdpi.com

| Compound Class | Observed Biological Activity | Potential Relevance for Derivatives |

| Phenylsulfamoyl Benzoic Acids | ERAP2 Inhibition researchgate.netnih.gov | Immuno-oncology, Autoimmune Disorders |

| 4-(Phenylsulfamoyl)phenylacetamides | mGlu4 Positive Allosteric Modulation nih.gov | Neurological Disorders |

| 3-Sulfonamido Benzoic Acids | P2Y14 Receptor Antagonism nih.gov | Anti-inflammatory Applications |

| Pyrazolyl Benzoic Acids | Antibacterial (Anti-staphylococci, Anti-enterococci) mdpi.com | Infectious Diseases |

| Naphthyl-Pyrazole Benzoic Acids | Growth Inhibition of Drug-Resistant Bacteria nih.gov | Novel Antibiotics |

This evidence strongly supports the hypothesis that HTS of a dedicated derivative library could uncover novel biological activities, opening new avenues for therapeutic development.

Exploration of Metabolite Characterization (Excluding Clinical Relevance)

Understanding the biotransformation of a chemical scaffold is crucial for its development in various fields. Future research should include non-clinical studies to characterize the metabolites of this compound and its key derivatives. The goal of this research is purely chemical: to understand how the molecule is transformed by metabolic systems, which can inform the design of more stable or functionally distinct analogs.

Potential metabolic pathways to investigate include:

Phase I Reactions: Oxidation, reduction, and hydrolysis are common initial metabolic steps. It would be valuable to investigate potential hydroxylation of the aromatic rings, oxidation of the methyl group to a carboxylic acid, or cleavage of the sulfonamide bond.

Phase II Reactions: Conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) can also occur.

Studies on the anaerobic degradation of 4-methylbenzoate have identified a specific 4-methylbenzoyl-CoA pathway, suggesting that the methylbenzoic acid portion of the molecule could be a primary site for metabolic activity. nih.gov Similarly, research on the degradation of parabens (esters of 4-hydroxybenzoic acid) shows that hydrolysis is a key initial step. researchgate.net These studies provide a framework for predicting and identifying the potential metabolites of this compound in controlled in vitro enzymatic assays.

Application in Chemical Biology Probes

Should HTS reveal a derivative with high potency and selectivity for a specific biological target, a significant future direction would be the development of chemical biology probes. High-quality probes are essential tools for dissecting complex biological processes. rsc.orgescholarship.org

The development process would involve:

Optimization: Fine-tuning the structure of the "hit" compound to maximize potency and selectivity while minimizing off-target effects.

Functionalization: Covalently attaching a reporter tag (e.g., a fluorophore, biotin) or a reactive group (e.g., a photo-affinity label) to a non-critical position on the molecule.

Such probes would enable researchers to:

Visualize the subcellular localization of the target protein.

Identify binding partners and protein interaction networks.

Validate the target's role in cellular pathways.

The successful development of potent and selective inhibitors for targets like the Bcl-2 family of proteins demonstrates how small molecules can be transformed into powerful research tools to validate therapeutic strategies. escholarship.org A derivative of this compound with the right properties could similarly become an invaluable probe for fundamental biological research. chemicalprobes.org

Advanced Material Science Applications of Derivatives

The rigid, aromatic nature of the this compound scaffold makes it an intriguing building block for novel materials. Future research could explore the synthesis of derivatives specifically designed for applications in material science.

Potential avenues include:

Polymer Chemistry: Incorporating the scaffold into polymer backbones could yield materials with enhanced thermal stability, specific optical properties, or unique mechanical characteristics. This could be achieved by synthesizing derivatives bearing polymerizable groups like vinyl or acrylate (B77674) moieties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an excellent ligand for coordinating with metal ions. Derivatives could be designed to act as organic linkers for the self-assembly of MOFs with tailored pore sizes and functionalities, potentially useful for gas storage, separation, or catalysis.

Liquid Crystals: The rigid, anisotropic shape of the molecule is a feature common in liquid crystalline materials. By attaching appropriate flexible side chains, it may be possible to induce liquid crystalline phases, leading to applications in displays and sensors.

This area represents a largely unexplored frontier for this class of compounds, offering opportunities for innovation at the intersection of chemistry and material science.

Studies on Environmental Fate and Degradation Mechanisms